molecular formula C16H16INO3 B6201587 ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2694735-29-8

ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B6201587
CAS No.: 2694735-29-8
M. Wt: 397.2
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Description

Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyanophenyl group, an iodomethyl group, and an oxabicyclohexane ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxabicyclohexane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the cyanophenyl group: This step often involves a nucleophilic aromatic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other reduced forms.

    Substitution: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.

Scientific Research Applications

Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can participate in π-π interactions, while the iodomethyl group may form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 3-(4-bromophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
  • Ethyl 3-(4-methylphenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

These compounds share similar structural features but differ in the substituents on the phenyl ring. The unique combination of the cyanophenyl and iodomethyl groups in this compound contributes to its distinct chemical and biological properties.

Properties

CAS No.

2694735-29-8

Molecular Formula

C16H16INO3

Molecular Weight

397.2

Purity

95

Origin of Product

United States

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